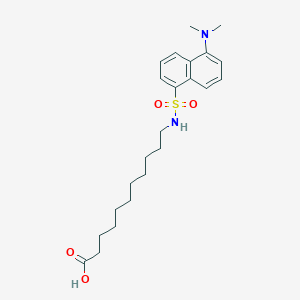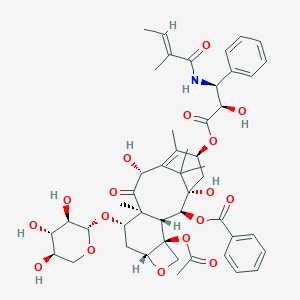
7-Xylosyl-10-deacetyltaxol B
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-Xylosyl-10-deacetyltaxol B involves enzymatic and chemical processes. For instance, the separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel have been studied using macroporous resins, demonstrating effective separation from other taxane derivatives through optimized adsorption and desorption conditions (Yu-jie Fu et al., 2008). Moreover, the biotransformation efficiency of β-xylosidase from Dictyoglomus turgidum for removing the xylose group from 7-xylosyltaxanes has been highlighted, showing potential for semi-synthesis applications (Qi Li et al., 2019).
Molecular Structure Analysis
Chemical Reactions and Properties
The chemical properties of 7-Xylosyl-10-deacetyltaxol B, such as its reactivity towards various chemical agents and enzymes, play a crucial role in its synthesis and modification. Studies on the enzymatic hydrolysis of 7-Xylosyl-10-deacetyltaxol to 10-deacetyltaxol have provided valuable information on the chemical reactions it undergoes and its potential as a precursor for the synthesis of more potent derivatives (Kang Wang et al., 2011).
Physical Properties Analysis
The physical properties of 7-Xylosyl-10-deacetyltaxol B, including its solubility, stability, and crystallinity, are essential for its processing, formulation, and therapeutic application. The transport study of this hydrophilic paclitaxel derivative by human intestinal epithelial Caco-2 cells has shed light on its absorption characteristics, indicating its potential for oral bioavailability (Shougang Jiang et al., 2010).
Chemical Properties Analysis
Further research into the chemical properties of 7-Xylosyl-10-deacetyltaxol B, such as its interaction with cellular targets and its metabolic pathways, is crucial for understanding its mechanism of action and optimizing its therapeutic efficacy. The study on the improvement of 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production from 7-β-xylosyl-10-deacetyltaxol derivatives underscores the importance of enzymatic modifications in enhancing the production of clinically relevant compounds (Bing-Juan Li et al., 2017).
Wissenschaftliche Forschungsanwendungen
Conversion to 10-Deacetyltaxol for Anticancer Drugs : Enterobacter sp. CGMCC 2487 effectively converts 7-xylosyl-10-deacetyltaxol to 10-deacetyltaxol, which is a useful intermediate in the semisynthesis of paclitaxel and other taxane-based anticancer drugs (Wang et al., 2011).
Targeting Mitochondrial Permeability in Cancer Cells : 7-xylosyl-10-deacetylpaclitaxel may target the mitochondrial permeability transition pore, causing apoptosis in cancer cells. Oxidative damage plays a role in this process, suggesting a mechanism for its anticancer activity (Jiang et al., 2011).
Biocatalytic Production for Paclitaxel : LXYL-P1-2 immobilized on magnetic nanoparticles shows potential for the efficient biocatalytic production of 10-deacetyltaxol, which could be utilized in paclitaxel production (Zou et al., 2021).
Chromatography Purification for Large-scale Production : An industrial preparative chromatography purification scheme has been developed to purify 10-deacetylpaclitaxel (96% purity) from 7-xylosyl-10-deacetylpaclitaxel in large-scale production, enabling the production of paclitaxel (Liu et al., 2013).
Moraxella sp. in Semisynthesis of Paclitaxel : Moraxella sp. bacteria can remove the xylosyl group from 7-xylosyltaxanes, making them available for the semisynthesis of paclitaxel, a promising anticancer treatment (Hanson et al., 1997).
Enzyme Applications in Paclitaxel Production : Engineered yeast with a glycoside hydrolase gene from Lentinula edodes effectively bioconverts 7-xylosyl-10-deacetyltaxol into 10-deacetyltaxol, enabling the industrial production of semi-synthetic paclitaxel (Liu & Zhu, 2015).
Pharmacokinetic Studies : The development of an LC-MS/MS method effectively determines 7-xylosyl-10-deacetylpaclitaxel in rat plasma, providing valuable information for pharmacokinetic studies (Jiang et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44+,46-,47+,48-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOWLIDDDUBAEI-ZVZSAYPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309623 | |
| Record name | 10-Deacetyl-7-xylosyltaxol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
922.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Xylosyl-10-deacetyltaxol B | |
CAS RN |
90332-64-2 | |
| Record name | 10-Deacetyl-7-xylosyltaxol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Deacetyl-7-xylosyltaxol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



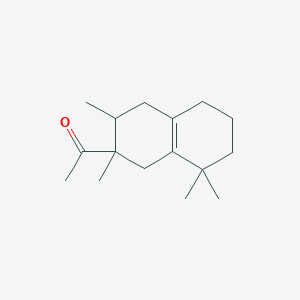
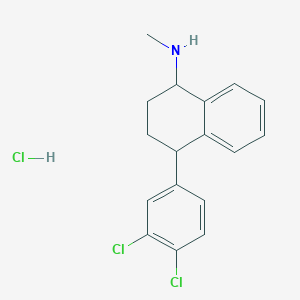
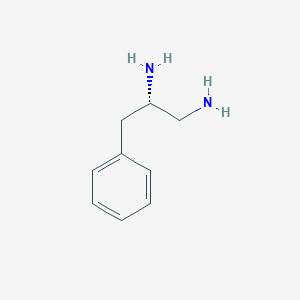
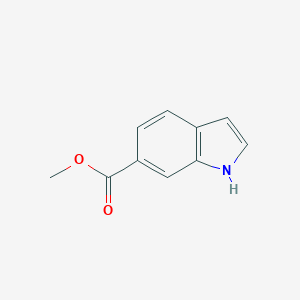
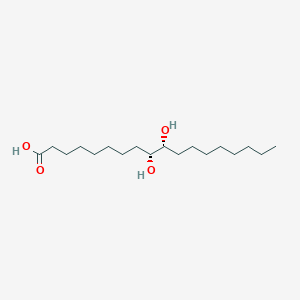


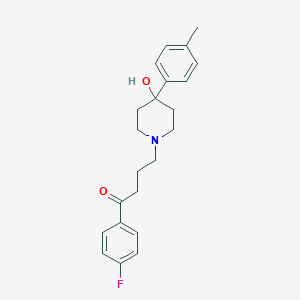


![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)
![1-Oxazolo[4,5-B]pyridin-2-YL-1-dodecanone](/img/structure/B24212.png)
